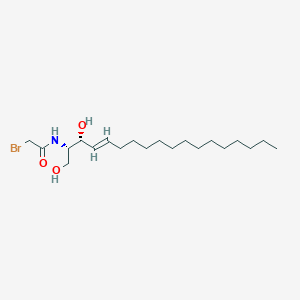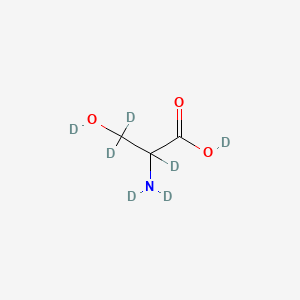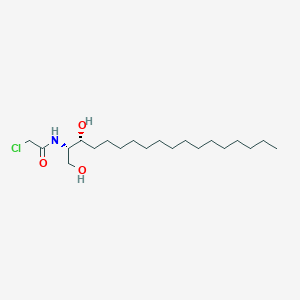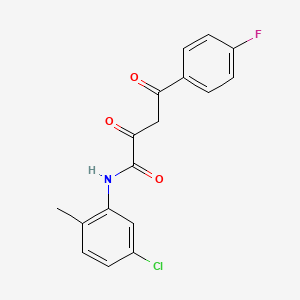
(+/-)-trans-GK563
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-trans-GK563 is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its trans configuration, which refers to the specific spatial arrangement of its atoms. The compound’s chirality, indicated by the (+/-) notation, means it exists as two enantiomers that are mirror images of each other. These enantiomers can have different biological activities and properties, making this compound a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-GK563 typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This reaction often requires specific conditions such as controlled temperature and pH.
Chiral Resolution: The intermediate is then subjected to chiral resolution to separate the enantiomers. This can be achieved using chiral chromatography or crystallization techniques.
Final Transformation: The resolved enantiomers undergo further chemical transformations to yield the final product, this compound. This step may involve reactions such as hydrogenation, oxidation, or substitution, depending on the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compound using automated reactors and precise control of reaction parameters.
Chiral Resolution at Scale: Industrial chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the enantiomers.
Purification and Quality Control: The final product is purified using techniques like recrystallization and subjected to rigorous quality control to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-trans-GK563 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(+/-)-trans-GK563 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving chiral-specific drug action.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which (+/-)-trans-GK563 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chirality plays a crucial role in its binding affinity and activity. The pathways involved often include:
Enzyme Inhibition: this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
(+/-)-trans-GK563 can be compared with other similar chiral compounds to highlight its uniqueness. Some similar compounds include:
(+/-)-trans-GK562: A closely related compound with slight structural differences, leading to different biological activities.
(+/-)-cis-GK563: The cis isomer of GK563, which has different spatial arrangement and properties.
(+/-)-trans-GK564: Another analog with variations in functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific trans configuration and the resulting stereochemical properties, which influence its interactions and applications in various fields.
Propiedades
IUPAC Name |
(3S,4S)-3-(4-phenylbutyl)-4-propyloxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKBJFWLAKGMR-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=O)O1)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)








![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)



